EB-47 - 366454-36-6

EB-47

Catalog Number: EVT-1489256
CAS Number: 366454-36-6
Molecular Formula: C₂₄H₂₇N₉O₆
Molecular Weight: 537.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EB-47 is a potent and selective inhibitor of tankyrases, a subfamily of human poly(ADP-ribose)polymerases (PARPs) [, ]. While initially investigated for its potential as an anti-cancer agent, EB-47 has also been explored for its role in embryo implantation [] and its impact on natural killer (NK) cell death [].

Molecular Structure Analysis

The molecular structure of EB-47 has been investigated through X-ray crystallography, revealing its binding mode to the nicotinamide subsite of tankyrase 2 [, ]. This binding mimics the natural substrate NAD+ and extends from the nicotinamide to the adenosine subsite []. Structural studies also highlight the flexibility of EB-47's binding site within tankyrases, which holds implications for the development of future inhibitors targeting this enzyme family []. Crystal structures of EB-47 in complex with the human PARP1 catalytic domain (CAT) have also been solved [, ]. These structures, along with those involving other inhibitors and mutants, provide insights into the dynamics of the HD regulatory subdomain of PARP-1, particularly substrate access and allostery in both activation and inhibition of the enzyme [].

Mechanism of Action

EB-47 primarily functions by inhibiting tankyrases, enzymes involved in various cellular processes like telomere maintenance, Wnt signaling, and mitotic spindle regulation []. This inhibition occurs through competitive binding to the nicotinamide subsite of tankyrases, preventing their catalytic activity []. EB-47's ability to prevent CML-induced NK cell death, attributed to PARP-1 dependent parthanatos, highlights its potential role in modulating immune responses [].

  • Immunology: EB-47 exhibits protective effects on natural killer (NK) cells exposed to chronic myeloid leukemia (CML) cells []. This protection is attributed to the inhibition of PARP-1 dependent cell death, highlighting EB-47's potential for modulating immune responses in the context of cancer [].

  • Reproductive Biology: Research suggests a potential role for EB-47 in embryo implantation. Studies show that inhibiting PARP1 activity, using EB-47, can negatively affect the number of successful embryo implantation sites in mice []. This finding points towards a possible involvement of PARP1 in the complex process of embryo implantation and its regulation by ovarian steroids [].

  • Structural Biology: EB-47 serves as a valuable tool in structural biology for investigating the dynamics and interactions of PARP enzymes. Crystal structures of EB-47 in complex with tankyrase 2 and the human PARP1 CAT domain provide insights into the structural basis of enzyme inhibition and allosteric regulation [, , , , ].

Phenanthridinone

  • Compound Description: Phenanthridinone is a small molecule inhibitor of poly(ADP-ribose)polymerases (PARPs). [] It binds to the nicotinamide subsite of PARPs. []

PJ-34

  • Compound Description: PJ-34 is another small molecule inhibitor of PARPs, targeting the nicotinamide subsite. [] It has been investigated for its potential therapeutic effects in various disease models.
  • Relevance: Similar to EB-47, PJ-34 belongs to the class of general PARP inhibitors and shares the same binding site on the target enzymes. [] EB-47 demonstrates greater potency in inhibiting tankyrases than PJ-34. []

TIQ-A

  • Compound Description: TIQ-A represents a small molecule PARP inhibitor that binds to the nicotinamide subsite. []
  • Relevance: TIQ-A is structurally similar to EB-47 and falls under the category of general PARP inhibitors, targeting the same binding site. [] As with the previous compounds, EB-47 shows higher potency against tankyrases compared to TIQ-A. []

Olaparib

  • Compound Description: Olaparib is a clinically used PARP inhibitor, primarily known for its efficacy in treating cancers with BRCA mutations. []

Veliparib

  • Compound Description: Veliparib is another PARP inhibitor that has been investigated in clinical trials for cancer treatment. []

Talazoparib

  • Compound Description: Talazoparib is a potent PARP inhibitor approved for clinical use in cancer therapy. []

Rucaparib

  • Compound Description: Rucaparib is a clinically approved PARP inhibitor used in the treatment of certain cancers. [] It exhibits strong inhibitory activity against tankyrases. []

NAD+

  • Compound Description: Nicotinamide adenine dinucleotide (NAD+) is a coenzyme central to metabolism, acting as a substrate for various enzymes, including PARPs. []
  • Relevance: NAD+ serves as the natural substrate for PARP enzymes, while EB-47 acts as an inhibitor. [] EB-47's binding mode in the nicotinamide subsite of tankyrase 2 partially overlaps with the binding site of NAD+, indicating a competitive mechanism of inhibition. [] Interestingly, Rucaparib exhibits a binding mode mimicking NAD+ by extending from the nicotinamide to the adenosine subsite. []

Properties

CAS Number

366454-36-6

Product Name

EB 47

IUPAC Name

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

Molecular Formula

C₂₄H₂₇N₉O₆

Molecular Weight

537.53

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

Synonyms

5’-Deoxy-5’-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine; 4-[1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-_x000B_ribofuranuronoyl]-N-(2,3-dihydro-1-oxo-1H-isoindol-4-yl)-1-piperazineacetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.